Mafodotin
Overview
Description
“Mafodotin” refers to a component of certain antibody-drug conjugates (ADCs) used in cancer treatment . It’s often attached to a monoclonal antibody that targets a specific protein on cancer cells. The mafodotin part of the ADC is a cytotoxic agent, specifically monomethyl auristatin F (MMAF), which can kill the cancer cells once the ADC has bound to them .
Synthesis Analysis
The synthesis of mafodotin involves conjugating the cytotoxic agent MMAF to a monoclonal antibody. This is achieved through a protease-resistant maleimidocaproyl linker . The ADC is developed using specific technologies licensed from various companies .
Molecular Structure Analysis
Mafodotin, or MMAF, is a synthetic antineoplastic agent. It’s a potent cytotoxin that inhibits cell division by blocking the polymerization of tubulin . The exact molecular structure of mafodotin can be found in various chemical databases .
Chemical Reactions Analysis
Once the ADC is internalized by the cancer cell, the mafodotin (MMAF) part binds to tubulin and inhibits its polymerization . This results in G2/M phase arrest and subsequent apoptosis .
Physical And Chemical Properties Analysis
The physical and chemical properties of mafodotin can vary depending on the specific ADC it’s part of. For example, belantamab mafodotin, an ADC used to treat multiple myeloma, has specific storage requirements to maintain its stability .
Scientific Research Applications
Treatment of Multiple Myeloma
Belantamab Mafodotin has shown effectiveness in treating relapsed or refractory multiple myeloma. In the DREAMM-2 study, it demonstrated significant anti-myeloma activity with a manageable safety profile in heavily pretreated patients (Lonial et al., 2019).
Population Pharmacokinetic Modeling
An integrated population pharmacokinetic model was developed for Depatuxizumab Mafodotin, another variant of Mafodotin, to treat tumors expressing epidermal growth factor receptor (EGFR) (Mittapalli et al., 2019).
Efficacy in B-Lineage Non-Hodgkin Lymphoma
Denintuzumab Mafodotin showed encouraging activity with durable responses in heavily pretreated patients with B-cell non-Hodgkin lymphoma in a phase 1 study (Moskowitz et al., 2015).
First Approval for Multiple Myeloma
Belantamab Mafodotin received its first approval in 2020 for the treatment of relapsed or refractory multiple myeloma, based on promising results from the multinational DREAMM-2 trial (Markham, 2020).
Preclinical Activity Against Pediatric Acute Lymphoblastic Leukemia
Denintuzumab Mafodotin exhibited preclinical activity against pediatric acute lymphoblastic leukemia, suggesting potential for broader therapeutic applications (Jones et al., 2019).
Real-World Experience in Multiple Myeloma
A study assessing belantamab mafodotin in a real-world setting found similar efficacy and toxicity profiles compared to clinical trial subjects, reinforcing its utility in treating multiple myeloma (Hultcrantz et al., 2021).
Exposure-Response Analyses for Dose Selection
Exposure-response analyses were conducted to support the dose selection of belantamab mafodotin, finding a strong association between safety endpoints and drug exposure (Ferron-Brady et al., 2021).
Combination with Novel Agents
Belantamab mafodotin has been evaluated in combination with novel agents for enhanced efficacy in relapsed/refractory multiple myeloma (Nooka et al., 2021).
Management of Associated Keratopathy
The use of rigid gas-permeable corneal contact lenses has been suggested as a potential treatment for the keratopathy associated with belantamab mafodotin therapy (Keye et al., 2023).
Monoclonal Antibodies and Antibody Drug Conjugates in Multiple Myeloma
The incorporation of monoclonal antibodies, including belantamab mafodotin, into standard-of-care regimens has markedly improved the prognosis of myeloma patients (Radocha et al., 2021).
Safety And Hazards
Mafodotin-containing ADCs have been associated with various side effects. For example, belantamab mafodotin has been associated with keratopathy (changes to the cornea) and reduced visual acuity . Other side effects can include thrombocytopenia (low platelet count), anemia, and various ocular events .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFNVPGICPYLJV-YTVPMEHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mafodotin | |
CAS RN |
863971-19-1 | |
Record name | Mafodotin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 863971-19-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAFODOTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19V2N6W9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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